4-chloro-7-methoxy-3H-1,3-benzothiazol-2-one
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Overview
Description
4-chloro-7-methoxy-3H-1,3-benzothiazol-2-one is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methoxy-3H-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-2-aminophenol with carbon disulfide and a base, followed by methylation of the resulting intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-methoxy-3H-1,3-benzothiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-7-methoxy-1,3-b
Properties
CAS No. |
113206-10-3 |
---|---|
Molecular Formula |
C8H6ClNO2S |
Molecular Weight |
215.651 |
IUPAC Name |
4-chloro-7-methoxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6ClNO2S/c1-12-5-3-2-4(9)6-7(5)13-8(11)10-6/h2-3H,1H3,(H,10,11) |
InChI Key |
LAZBLMNKPTWORR-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)Cl)NC(=O)S2 |
Synonyms |
2(3H)-Benzothiazolone,4-chloro-7-methoxy-(9CI) |
Origin of Product |
United States |
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